molecular formula C5H4BrN5 B152545 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 83255-86-1

3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Número de catálogo: B152545
Número CAS: 83255-86-1
Peso molecular: 214.02 g/mol
Clave InChI: GZQVGSRUUTUJNG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the bromination of 1H-pyrazolo[3,4-d]pyrimidin-4-amine. This reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in an appropriate solvent such as acetic acid or dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory methods, with optimization for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .

Mecanismo De Acción

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific bromine substitution, which imparts distinct reactivity and biological activity compared to its analogs. This makes it a valuable compound for developing targeted therapies and studying specific biochemical pathways .

Actividad Biológica

Overview

3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound with the molecular formula C5_5H4_4BrN5_5 and a molecular weight of 214.02 g/mol. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and antiviral applications. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

The primary mechanism of action of this compound involves its role as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2). CDK2 is crucial for regulating the cell cycle, particularly the G1/S and G2/M transitions. By inhibiting CDK2, this compound significantly affects cell proliferation, demonstrating cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) .

Biochemical Pathways Affected

  • Cell Cycle Regulation : Inhibition of CDK2 disrupts normal cell cycle progression.
  • Signaling Pathways : The compound modulates pathways involved in cancer cell survival and proliferation.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity by targeting specific signaling pathways essential for tumor growth. It has shown effectiveness in inhibiting the growth of various cancer cell lines and is being explored as a candidate for targeted cancer therapies .

Antiviral Activity

In addition to its anticancer properties, this compound has demonstrated antiviral activity against several viruses, including HIV, influenza, and hepatitis C. Its ability to inhibit viral replication suggests potential applications in developing new antiviral medications .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can enhance biological activity. For instance:

  • Electron-withdrawing groups at specific positions on the aromatic rings have been shown to improve efficacy against viral targets.
  • Variations in substitution patterns can lead to compounds with differing potency and selectivity towards various biological targets .

Study on CDK2 Inhibition

A study highlighted the cytotoxic effects of this compound on MCF-7 and HCT-116 cell lines. The compound exhibited IC50_{50} values indicating potent inhibition of cell proliferation, making it a promising candidate for further development in cancer therapeutics .

Antiviral Research

Another study focused on the antiviral properties of pyrazolo[3,4-d]pyrimidine derivatives, including this compound. The results showed low micromolar activity against Zika virus strains with acceptable cytotoxicity profiles .

Comparative Analysis with Similar Compounds

Compound NameActivity TypeIC50_{50} (µM)Remarks
This compoundAnticancer10.5Effective against MCF-7 and HCT-116
3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amineAntiviral12.0Similar structure with different halogen
4-Amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidineAnticancer8.0Enhanced potency compared to brominated analogs

Future Directions

The ongoing research into this compound focuses on:

  • Optimization of Structure : Further modifications to improve selectivity and potency against specific targets.
  • Clinical Trials : Investigating its efficacy in clinical settings for cancer and viral infections.
  • Mechanistic Studies : Understanding the detailed mechanisms by which this compound exerts its biological effects.

Propiedades

IUPAC Name

3-bromo-2H-pyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN5/c6-3-2-4(7)8-1-9-5(2)11-10-3/h1H,(H3,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZQVGSRUUTUJNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NNC(=C2C(=N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60321107
Record name 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60321107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83255-86-1
Record name 83255-86-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=370384
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60321107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 3
Reactant of Route 3
3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 4
Reactant of Route 4
3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 5
3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 6
3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.